BenchChemオンラインストアへようこそ!

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate

Alzheimer's disease cholinesterase inhibition neuropharmacology

This crystalline dihydrate delivers defined stoichiometry & >31.3 µg/mL aqueous solubility—critical for reproducible in vitro/vivo dosing. Unique dual BChE (IC50 0.04 µM), AChE (IC50 2.37 µM) & MAO-A (IC50 2 µM) inhibition cannot be matched by vasicine or vasicinone. Eliminates hydration-state variability that confounds EC50 values with hygroscopic anhydrous forms.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
CAS No. 176040-79-2
Cat. No. B2413330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate
CAS176040-79-2
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl
InChIInChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2
InChIKeyBDGKMIWWUKBTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline Hydrochloride Dihydrate (CAS 176040-79-2) – Core Identity, Pharmacological Class, and Procurement-Relevant Characterization


1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate (CAS 176040-79-2) is the crystalline hydrochloride dihydrate salt of deoxyvasicine (desoxypeganine), a naturally occurring pyrrolo[2,1-b]quinazoline alkaloid originally isolated from Peganum harmala and Adhatoda vasica [1]. The compound belongs to the quinazoline alkaloid class and is characterized by a fused tricyclic core lacking the C-3 hydroxyl group present in its close structural analog vasicine (peganine) [2]. Pharmacologically, it functions as a dual cholinesterase (BChE/AChE) inhibitor with additional monoamine oxidase-A (MAO-A) inhibitory activity, a multi-target profile that distinguishes it from most mono-mechanistic quinazoline alkaloids . The hydrochloride dihydrate salt form provides defined stoichiometry, enhanced aqueous solubility, and improved handling characteristics relative to the anhydrous free base (CAS 495-59-0), making it the preferred form for reproducible in vitro and in vivo pharmacological studies [3].

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline Hydrochloride Dihydrate – Why Generic Substitution by In-Class Alkaloids Is Scientifically Unjustified


Superficial structural similarity among pyrrolo[2,1-b]quinazoline alkaloids—vasicine, vasicinone, and deoxyvasicine—belies critical pharmacodynamic and pharmacokinetic divergences that preclude interchangeable use in research or therapeutic development. The absence of the C-3 hydroxyl group in deoxyvasicine eliminates the chiral center present in vasicine, removing stereoselective glucuronidation liabilities and altering target engagement kinetics [1]. Quantitatively, deoxyvasicine exhibits approximately 2.5-fold greater butyrylcholinesterase (BChE) inhibitory potency than vasicine and uniquely inhibits monoamine oxidase-A (MAO-A) at low micromolar concentrations—an activity wholly absent in vasicine and vasicinone, for which MAO inhibition is attributed exclusively to co-occurring β-carbolines [2][3]. Furthermore, the hydrochloride dihydrate salt (CAS 176040-79-2) confers defined hydration stoichiometry and aqueous solubility exceeding 31.3 µg/mL at physiological pH, whereas the anhydrous free base (CAS 495-59-0) and the anhydrous hydrochloride (CAS 61939-05-7) lack this reproducible crystallinity and dissolution profile [4]. These cumulative differences mean that substituting any in-class analog for the title compound introduces uncontrolled variables in potency, target selectivity, and physicochemical handling that can irreproducibly alter experimental outcomes.

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline Hydrochloride Dihydrate – Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Butyrylcholinesterase (BChE) Inhibitory Potency: 2.5-Fold Superiority Over Vasicine

In a bioassay-guided fractionation study using an improved Ellman method with UPLC-ESI-MS/MS detection, deoxyvasicine (DVAS) demonstrated approximately 2.5-fold greater butyrylcholinesterase (BChE) inhibitory potency compared to its closest structural analog, vasicine. At equivalent assay conditions, deoxyvasicine inhibited BChE with an IC50 of 0.04 ± 0.01 µM versus 0.1 ± 0.01 µM for vasicine [1]. This enhanced BChE potency is mechanistically significant because BChE increasingly assumes the acetylcholine-hydrolyzing role of AChE in advanced Alzheimer's disease, making potent BChE inhibition a therapeutically desirable attribute that vasicine cannot match at equimolar concentrations [2]. A separate study confirmed deoxyvasicine's BChE IC50 of 0.04 µM and AChE IC50 of 2.36 ± 0.40 µM, yielding a BChE/AChE selectivity ratio of approximately 59-fold [3].

Alzheimer's disease cholinesterase inhibition neuropharmacology

Monoamine Oxidase-A (MAO-A) Inhibition: A Unique Dual-Mechanism Activity Absent in Vasicine and Vasicinone

Deoxyvasicine (desoxypeganine) hydrochloride is characterized as a selective monoamine oxidase-A (MAO-A) inhibitor with an IC50 of 2 µM, an activity that is not shared by its closest natural analogs vasicine and vasicinone . A comprehensive phytochemical and pharmacological characterization of Peganum harmala alkaloids explicitly demonstrated that while seed extracts potently inhibited human MAO-A, 'quinazoline alkaloids did not contribute to MAO inhibition that was due to β-carbolines'—confirming that vasicine and vasicinone are devoid of intrinsic MAO-A inhibitory activity [1]. The dual cholinesterase/MAO-A inhibition profile of deoxyvasicine is pharmacologically significant because it simultaneously addresses cholinergic deficits and monoaminergic dysregulation, two intersecting pathological pathways in alcohol use disorder, for which the compound has been advanced to Phase I clinical trials [2]. No other pyrrolo[2,1-b]quinazoline alkaloid has demonstrated this dual mechanism.

alcohol abuse smoking cessation MAO-A inhibition multi-target pharmacology

Expectorant Activity: 2.1-Fold Greater Efficacy Than Vasicine at Equivalent Oral Dose

In a head-to-head comparative pharmacology study evaluating the three major Peganum harmala quinazoline alkaloids, deoxyvasicine (DVAS) demonstrated superior expectorant activity compared to both vasicine (VAS) and vasicinone (VAO). Using the phenol red secretion assay in mice—a standard preclinical model of expectorant efficacy—DVAS at an oral dose of 45 mg/kg increased phenol red secretion by 0.96-fold over control, compared to only 0.46-fold for VAS and 0.73-fold for VAO at the identical dose [1]. This represents a 2.1-fold greater expectorant effect for DVAS relative to VAS. At the lower 5 mg/kg dose, DVAS achieved 0.97-fold enhancement versus 0.54-fold for VAS, indicating consistent superiority across the tested dose range [1]. In the antitussive domain, all three alkaloids at 45 mg/kg exhibited efficacy comparable to codeine phosphate (30 mg/kg), demonstrating class-level antitussive activity; however, only DVAS combined this with the highest expectorant potency [1]. For bronchodilation, DVAS prolonged pre-convulsive time by 29.66% at 45 mg/kg, compared to 28.59% for VAS, 57.21% for VAO, and 46.98% for the clinical comparator aminophylline [1].

respiratory pharmacology bronchodilation expectorant antitussive

Oral Bioavailability and Clinical Pharmacokinetic Validation: Phase I Human Data Unmatched by Any Other Pyrrolo[2,1-b]quinazoline Alkaloid

Deoxyvasicine (desoxypeganine) is the only pyrrolo[2,1-b]quinazoline alkaloid to have completed formal Phase I clinical pharmacokinetic evaluation in human volunteers, providing translatable human PK parameters that are unavailable for vasicine or vasicinone [1]. In Sprague-Dawley rats, deoxyvasicine exhibited an absolute oral bioavailability of 47.46% with linear, dose-proportional pharmacokinetics across 5, 15, and 45 mg/kg oral doses [2]. In the human Phase I open-label, dose-escalation study (50–200 mg single oral doses), desoxypeganine demonstrated linear and dose-proportional pharmacokinetics, satisfactory oral bioavailability, and an adequate safety profile with no serious adverse events—the QTc interval remained below the safety threshold even at the highest tested dose [1]. In contrast, vasicine's oral bioavailability is reported as approximately 54.56% with a short half-life of 1.5 hours in rats, but it has not advanced to human clinical trials and exhibits stereoselective glucuronidation that introduces enantiomer-dependent metabolic complexity [3]. The availability of human PK data for deoxyvasicine de-risks translational research and provides a validated dosing framework absent for any comparator alkaloid.

pharmacokinetics oral bioavailability clinical translation Phase I

Hydrochloride Dihydrate Salt Form: Defined Stoichiometry and Solubility Advantages Over Anhydrous Free Base and Anhydrous Hydrochloride

The hydrochloride dihydrate salt (CAS 176040-79-2, MW 244.72 g/mol, formula C₁₁H₁₇ClN₂O₂) provides a precisely defined hydration state that ensures batch-to-batch stoichiometric consistency, in contrast to the anhydrous hydrochloride (CAS 61939-05-7, MW 208.69 g/mol) or the free base (CAS 495-59-0), which may be hygroscopic and variable in water content . The hydrochloride salt form achieves aqueous solubility exceeding 31.3 µg/mL at pH 7.4 as experimentally determined, whereas solubility data for the free base are not reliably established [1]. The dihydrate stoichiometry introduces exactly two water molecules per formula unit (accounting for the molecular weight difference of approximately 36.03 g/mol between the dihydrate and anhydrous hydrochloride), which must be accounted for in molar calculations during solution preparation . For researchers requiring accurate dosing in aqueous in vitro assays, the defined hydration state eliminates the uncertainty inherent in hygroscopic anhydrous forms where absorbed atmospheric moisture can introduce 5–10% mass errors if not rigorously controlled . Storage recommendations for the dihydrate salt include sealed, dry conditions at 2–8°C, conditions under which the hydration state is maintained .

salt selection aqueous solubility crystallinity analytical reproducibility

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline Hydrochloride Dihydrate – Evidence-Anchored Research and Industrial Application Scenarios


Alzheimer's Disease Drug Discovery: BChE-Focused Multi-Target Lead Optimization

In Alzheimer's disease drug discovery programs targeting the cholinergic hypothesis, deoxyvasicine hydrochloride dihydrate serves as a privileged starting scaffold for BChE-selective inhibitor development. Its BChE IC50 of 0.04 µM—2.5-fold more potent than vasicine—makes it the optimal parent compound for structure-activity relationship (SAR) campaigns aimed at further enhancing BChE selectivity and potency . The established BChE/AChE selectivity ratio of approximately 59-fold provides a quantitatively defined baseline against which synthetic derivatives can be benchmarked. Researchers can exploit the C-1 carboxylic acid position for derivatization, as demonstrated by Zhang et al. (2018), who reported that 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivative 5q exhibited NMDA-induced neuroprotective activity with NR2B-NMDAR antagonism [1]. The defined dihydrate salt stoichiometry ensures accurate molar dosing in primary neuron and microglial co-culture models, eliminating the hydration-state variability that could confound EC50 determinations with hygroscopic anhydrous forms.

Alcohol Use Disorder Research: Dual ChE/MAO-A Pharmacological Probe Development

Deoxyvasicine hydrochloride dihydrate is uniquely suited as a dual-mechanism pharmacological probe for alcohol use disorder research, given its concurrent inhibition of cholinesterase (BChE IC50 = 2 µM; AChE IC50 = 17 µM) and monoamine oxidase-A (MAO-A IC50 = 2 µM) . No other pyrrolo[2,1-b]quinazoline alkaloid combines these two mechanisms—vasicine and vasicinone lack MAO-A activity entirely [1]. The availability of human Phase I pharmacokinetic data, including linear dose-proportional PK and satisfactory safety profile at oral doses up to 200 mg, enables direct translation of in vitro IC50 values to clinically achievable plasma concentrations [2]. In rodent alcohol self-administration models, desoxypeganine (10–30 mg/kg, oral gavage, once daily for 16 days) has been shown to dose-dependently reduce ethanol intake and ethanol preference, effects mechanistically attributable to the dual ChE/MAO-A inhibition . The hydrochloride dihydrate salt's aqueous solubility (>31.3 µg/mL at pH 7.4) facilitates preparation of consistent oral gavage solutions for chronic in vivo dosing paradigms.

Respiratory Drug Discovery: Expectorant and Antitussive Lead Compound Evaluation

For respiratory drug discovery programs targeting chronic obstructive pulmonary disease (COPD), asthma, or bronchitis, deoxyvasicine hydrochloride dihydrate provides the highest expectorant efficacy among the three major natural pyrrolo[2,1-b]quinazoline alkaloids. At an oral dose of 45 mg/kg in mice, deoxyvasicine increased phenol red secretion by 0.96-fold, representing a 2.1-fold greater expectorant effect than vasicine (0.46-fold) and a 1.3-fold advantage over vasicinone (0.73-fold) at the identical dose . Its antitussive activity at 45 mg/kg was comparable to codeine phosphate at 30 mg/kg, establishing a dual antitussive-expectorant profile that is therapeutically desirable but pharmacologically difficult to achieve with single-mechanism agents . The compound's oral bioavailability of 47.46% in rats and linear PK across 5–45 mg/kg doses supports its use as an orally administered lead in preclinical respiratory efficacy models [1]. Procurement of the hydrochloride dihydrate ensures that the compound is delivered in its most bioavailable salt form, with hydration-state consistency that prevents dosing errors in multi-dose respiratory pharmacology studies.

Analytical Reference Standard and Metabolite Identification in Peganum harmala Phytochemistry

In phytochemical and forensic analytical workflows involving Peganum harmala or Adhatoda vasica plant material, deoxyvasicine hydrochloride dihydrate (CAS 176040-79-2) serves as a certified analytical reference standard for quantification and identification of deoxyvasicine in complex botanical matrices. The defined dihydrate stoichiometry (C₁₁H₁₇ClN₂O₂, MW 244.72 g/mol) ensures that the standard's purity and mass can be precisely calculated, unlike the hygroscopic anhydrous hydrochloride (CAS 61939-05-7) which may absorb variable atmospheric moisture and introduce quantitative errors . Deoxyvasicine has been characterized as one of the three major quinazoline alkaloids in P. harmala alongside vasicine and the novel peganine glycoside, with distinct accumulation patterns: high deoxypeganine levels in immature and green fruits versus high peganine levels in flowers, leaves, and dry seeds (up to 3.9% w/w for peganine glycoside) [1]. UPLC-ESI-QTOF-MS/MS methods have been validated for the simultaneous quantification of deoxyvasicine and its Phase I and Phase II metabolites in rat plasma following oral administration, providing a methodological template that can be adapted for human biological sample analysis [2]. Procurement of the dihydrate salt with certified purity (typically 95%) from reputable vendors supports regulatory-compliant analytical method validation.

Quote Request

Request a Quote for 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.